- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081

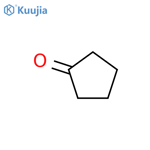

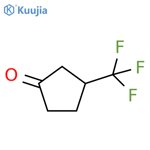

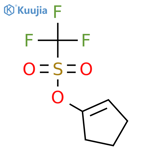

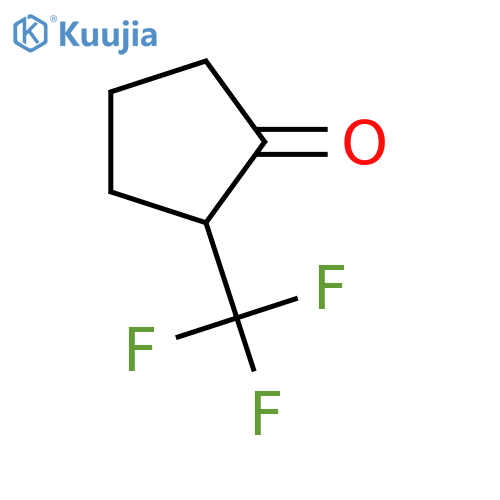

Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

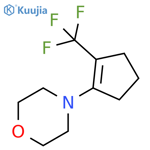

95524-19-9 structure

Nome del prodotto:2-(trifluoromethyl)cyclopentan-1-one

Numero CAS:95524-19-9

MF:C6H7F3O

MW:152.114392518997

MDL:MFCD08166673

CID:803246

PubChem ID:11321050

2-(trifluoromethyl)cyclopentan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(Trifluoromethyl)cyclopentanone

- 2-(trifluoromethyl)cyclopentan-1-one

- 2-TRIFLUOROMETHYLCYCLOPENTANONE

- Cyclopentanone,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)-Cyclopentanone

- Cyclopentanone, 2-(trifluoromethyl)

- 2-(Trifluoromethyl)cyclopentanone (ACI)

- 2-Trifluoromethyl-cyclopentanone

- AKOS006284242

- MFCD08166673

- CS-15870

- CS-0060764

- W18406

- 95524-19-9

- DTXSID30462197

- Cyclopentanone, 2-(trifluoromethyl)-

- LQVDWRMXWKNZNG-UHFFFAOYSA-N

- EN300-1601078

- DB-088880

-

- MDL: MFCD08166673

- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2

- Chiave InChI: LQVDWRMXWKNZNG-UHFFFAOYSA-N

- Sorrisi: O=C1C(C(F)(F)F)CCC1

Proprietà calcolate

- Massa esatta: 152.04500

- Massa monoisotopica: 152.04489933g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.5

- Superficie polare topologica: 17.1Ų

Proprietà sperimentali

- PSA: 17.07000

- LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one Informazioni sulla sicurezza

2-(trifluoromethyl)cyclopentan-1-one Dati doganali

- CODICE SA:2914700090

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

2-(trifluoromethyl)cyclopentan-1-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM420184-1g |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95%+ | 1g |

$462 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995921-1g |

2-(trifluoromethyl)cyclopentanone |

95524-19-9 | 95% | 1g |

$450 | 2024-08-02 | |

| Enamine | EN300-1601078-2.5g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 2.5g |

$1517.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5.0g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 5g |

$2999.0 | 2023-06-04 | |

| Enamine | EN300-1601078-0.1g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 0.1g |

$251.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5000mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 5000mg |

$2999.0 | 2023-09-23 | |

| Enamine | EN300-1601078-50mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 50mg |

$168.0 | 2023-09-23 | |

| Aaron | AR00IJVJ-50mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 50mg |

$256.00 | 2023-12-14 | |

| 1PlusChem | 1P00IJN7-100mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 100mg |

$143.00 | 2024-04-19 | |

| 1PlusChem | 1P00IJN7-250mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 250mg |

$277.00 | 2024-04-19 |

2-(trifluoromethyl)cyclopentan-1-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

Riferimento

Metodo di produzione 2

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

Riferimento

- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

Riferimento

- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

Riferimento

- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

Riferimento

- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Riferimento

- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Riferimento

- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C

Riferimento

- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C

Riferimento

- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

Riferimento

- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C

Riferimento

- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341

2-(trifluoromethyl)cyclopentan-1-one Raw materials

- Sodium Triflinate

- Cyclopentanone

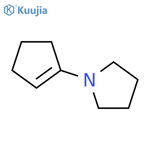

- 1-Pyrrolidino-1-cyclopentene

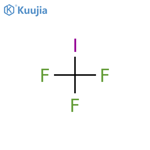

- Trifluoroiodomethane

- cyclopent-1-en-1-yl trifluoromethanesulfonate

- 1-Cyclopenten-1-ol, acetate

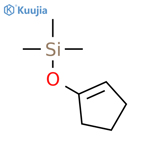

- 1-(Trimethylsiloxy)cyclopentene

- Bpycu(CF3)3

- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one Letteratura correlata

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) Prodotti correlati

- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)

- 4445-30-1(2-(2-Hydroxyphenyl)benzoic acid, dehydrate)

- 1780433-73-9(1-(oxolan-3-yl)methylcyclopropan-1-ol)

- 34332-94-0(p-Octylphenyl Phosphate)

- 901259-52-7(N-(2-methoxyethyl)-2-{2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}acetamide)

- 154312-86-4(4-(chloromethyl)-1-methyl-pyrazole hydrochloride)

- 2060058-80-0(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride)

- 2171833-31-9(4-chloro-6-methyl-N-(propan-2-yl)-N-propylpyrimidin-2-amine)

- 2227672-96-8(rac-(1R,3S)-3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropan-1-amine)

- 1443285-91-3(4-(Benzyloxy)pyrimidin-5-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Purezza:99%

Quantità:1g

Prezzo ($):337.0